2-(3-fluorobenzyl)-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Description

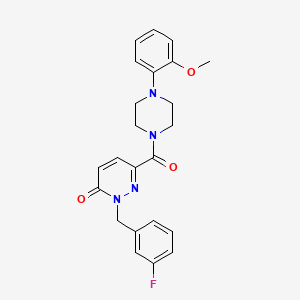

2-(3-Fluorobenzyl)-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 3-fluorobenzyl group at the 2-position and a 4-(2-methoxyphenyl)piperazine-1-carbonyl moiety at the 6-position. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulation . The 3-fluorobenzyl substituent may enhance lipophilicity and metabolic stability, while the 2-methoxyphenylpiperazine fragment is associated with receptor-binding interactions, particularly with serotonin (5-HT) receptors .

Properties

IUPAC Name |

2-[(3-fluorophenyl)methyl]-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c1-31-21-8-3-2-7-20(21)26-11-13-27(14-12-26)23(30)19-9-10-22(29)28(25-19)16-17-5-4-6-18(24)15-17/h2-10,15H,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWNRAMFRVSMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-fluorobenzyl)-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C23H23FN4O3

- Molecular Weight : 422.5 g/mol

- CAS Number : 1040662-91-6

The structure includes a pyridazinone core, a piperazine moiety, and a fluorobenzyl group, which are critical for its biological activity.

Research indicates that this compound may exhibit various biological activities, including:

- Inhibition of Monoamine Oxidase (MAO) : Similar compounds have shown significant inhibitory effects on MAO-A and MAO-B, which are important in neurodegenerative diseases. For example, derivatives with similar piperazine structures demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition .

- Antitubercular Activity : Compounds structurally related to pyridazinones have been evaluated for their activity against Mycobacterium tuberculosis. Some derivatives have shown IC90 values ranging from 3.73 to 40.32 µM .

Biological Activity Data

The following table summarizes key findings related to the biological activity of related compounds that can provide insights into the potential effects of this compound.

Case Studies

- Study on Antitubercular Agents : A series of pyridazinone derivatives were synthesized and evaluated for their anti-tubercular properties. Among them, certain compounds exhibited potent activity against Mycobacterium tuberculosis, indicating that modifications in the piperazine and pyridazinone structures could enhance efficacy .

- MAO Inhibition Study : Research focused on the inhibition of monoamine oxidases by various derivatives showed that specific substitutions on the piperazine ring significantly affected potency and selectivity towards MAO-B over MAO-A, highlighting the importance of structural modifications in drug design for neurodegenerative disorders .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of piperazine, including the compound , exhibit promising antitumor properties. For instance, derivatives synthesized from a similar scaffold showed cytotoxic effects against various cancer cell lines, including:

- Human colon cancer cells (HCT116)

- Non-small cell lung cancer cells (A549)

- Human gastric adenocarcinoma cells (AGS)

These compounds demonstrated IC50 values ranging from 0.227 μM to 3.636 μM, indicating significant potency against cancer cell proliferation . In vivo studies further confirmed the antitumor efficacy in mouse xenograft models, suggesting that the compound could serve as a lead candidate for cancer therapy.

Antiparasitic Activity

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A related study highlighted that certain derivatives exhibited low cytotoxicity while maintaining high selectivity against malaria parasites, with an IC50 value of 0.2690 µM against PfNF54 strains. The mechanism of action appears to involve interference with mitochondrial functions in the parasites .

Case Study 1: Antitumor Activity

A series of piperazine derivatives were synthesized and evaluated for their cytotoxicity against different cancer cell lines. Compound 13 from this series was particularly effective, leading to significant inhibition of tumor growth in xenograft models, warranting further preclinical evaluation .

Case Study 2: Antiparasitic Efficacy

In a study focusing on new 2-phenoxybenzamide derivatives, compounds similar to the target compound showed selective activity against late-stage trophozoites of P. falciparum. The compounds were effective at sub-micromolar concentrations and demonstrated minimal toxicity towards human cells .

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s structural uniqueness lies in its combination of a 3-fluorobenzyl group and 4-(2-methoxyphenyl)piperazine-1-carbonyl moiety. Key comparisons with analogs include:

Notes:

- Lipophilicity: The 3-fluorobenzyl group increases logP compared to non-fluorinated analogs (e.g., phenyl or 4-fluorophenyl substituents) .

- Synthetic Flexibility : The carbonyl linker in the target compound enhances stability compared to sulfonyl or acetylated analogs (e.g., ) .

Key Differences :

Preparation Methods

Synthesis of 2-(3-Fluorobenzyl)Pyridazin-3(2H)-One

Starting Material : 3(2H)-Pyridazinone.

Alkylation Protocol :

- Reaction : 3(2H)-Pyridazinone is alkylated at the N2 position using 3-fluorobenzyl bromide under basic conditions.

- Conditions :

- Outcome :

- Yield: 75–85%.

- Analytical Data :

- ¹H NMR (DMSO-d₆): δ 8.10 (d, 1H, H5), 7.45–7.30 (m, 4H, aromatic), 5.20 (s, 2H, CH₂), 3.90 (s, 1H, NH).

- LC-MS : m/z 233 [M+H]⁺.

Chlorination at Position 6

Substrate : 2-(3-Fluorobenzyl)pyridazin-3(2H)-one.

Chlorination Protocol :

Cyanide Substitution at Position 6

Substrate : 2-(3-Fluorobenzyl)-6-chloropyridazin-3(2H)-one.

Cyanidation Protocol :

- Reagent : Copper(I) cyanide (CuCN).

- Conditions :

- Solvent: DMF at 120°C for 8–12 hours.

- Outcome :

- Yield: 55–65%.

- Product : 2-(3-Fluorobenzyl)-6-cyanopyridazin-3(2H)-one.

- Analytical Data :

- IR : ν 2230 cm⁻¹ (C≡N stretch).

Hydrolysis of Nitrile to Carboxylic Acid

Substrate : 2-(3-Fluorobenzyl)-6-cyanopyridazin-3(2H)-one.

Hydrolysis Protocol :

- Reagent : Concentrated HCl.

- Conditions :

- Reflux at 100°C for 6–8 hours.

- Outcome :

- Yield: 70–80%.

- Product : 2-(3-Fluorobenzyl)-6-carboxypyridazin-3(2H)-one.

- Analytical Data :

- ¹H NMR : δ 12.80 (s, 1H, COOH), 8.20 (d, 1H, H5).

Formation of Acid Chloride

Substrate : 2-(3-Fluorobenzyl)-6-carboxypyridazin-3(2H)-one.

Chlorination Protocol :

- Reagent : Thionyl chloride (SOCl₂).

- Conditions :

- Solvent: Anhydrous DCM.

- Temperature: Reflux at 40°C for 2 hours.

- Outcome :

- Yield: 90–95%.

- Product : 2-(3-Fluorobenzyl)-6-chlorocarbonylpyridazin-3(2H)-one.

Amide Coupling with 4-(2-Methoxyphenyl)Piperazine

Substrate : 2-(3-Fluorobenzyl)-6-chlorocarbonylpyridazin-3(2H)-one.

Coupling Protocol :

- Reagent : 4-(2-Methoxyphenyl)piperazine.

- Conditions :

- Outcome :

- Yield: 65–75%.

- Product : 2-(3-Fluorobenzyl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazin-3(2H)-one.

- Analytical Data :

- ¹H NMR (DMSO-d₆): δ 8.15 (d, 1H, H5), 7.40–6.80 (m, 8H, aromatic), 5.25 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.50–2.90 (m, 8H, piperazine).

- HRMS : m/z 478.18 [M+H]⁺ (calc. 478.18).

Optimization and Challenges

Alkylation Efficiency

Cyanide Substitution

Amide Bond Formation

- Challenge : Hydrolysis of acid chloride during coupling.

- Solution : Strict anhydrous conditions and rapid workup.

Alternative Routes

Direct Piperazine Coupling via SNAr

Reductive Amination

- Substrate : 6-Aminopyridazin-3(2H)-one.

- Limitation : Requires prior synthesis of 6-amino derivative, which is synthetically inaccessible via standard routes.

Q & A

Q. What are the optimized synthetic routes for 2-(3-fluorobenzyl)-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one, and how are intermediates validated?

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyridazinone core via cyclization of diketones or hydrazine derivatives .

- Step 2: Introduction of the 3-fluorobenzyl group via alkylation or nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .

- Step 3: Coupling the piperazine-carbonyl moiety using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .

Validation: Intermediates are monitored using TLC (Rf values) and HPLC (retention time). Final purity is confirmed via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Enzyme inhibition assays (e.g., kinase or phosphatase targets) using fluorescence-based or colorimetric readouts .

- Cellular viability assays (MTT or resazurin) to assess cytotoxicity in cancer/hepatic cell lines .

- Binding affinity studies via surface plasmon resonance (SPR) or microscale thermophoresis (MST) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

Q. What computational strategies are effective for predicting binding modes with neurological targets?

- Molecular docking (AutoDock Vina, Glide) against serotonin/dopamine receptors (e.g., 5-HT₁A or D₂) due to the piperazine moiety’s affinity for neurotransmitter systems .

- Molecular dynamics simulations (AMBER, GROMACS) to evaluate stability of ligand-receptor complexes over 100+ ns trajectories .

- Free-energy calculations (MM/PBSA) to quantify binding affinities .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

- Cross-validate assays: Replicate studies using standardized protocols (e.g., IC₅₀ determination via dose-response curves) .

- Meta-analysis: Compare datasets from analogs like 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one (anti-inflammatory EC₅₀ = 12 µM) and 2-(4-chlorobenzyl) derivatives (EC₅₀ = 28 µM) to identify substituent-dependent trends .

- Probe off-target effects: Use kinome-wide profiling (e.g., KinomeScan) to rule out non-specific interactions .

Q. What analytical methods are critical for characterizing degradation products under physiological conditions?

- Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

- LC-MS/MS identifies degradation products via fragmentation patterns and molecular ion peaks .

- Stability-indicating HPLC methods with C18 columns (gradient elution: acetonitrile/0.1% formic acid) ensure resolution of degradants .

Methodological Notes

- Synthesis Optimization: Prioritize anhydrous conditions for piperazine coupling to avoid hydrolysis of the carbonyl group .

- Data Reproducibility: Report reaction yields, purity, and spectroscopic data in alignment with standards from the Journal of Medicinal Chemistry .

- Ethical Compliance: Use cytotoxicity data (e.g., IC₅₀ > 50 µM in HEK293 cells) to justify safe handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.